molecular formula C20H16N2 B12481696 2-Methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine

2-Methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine

Cat. No.: B12481696
M. Wt: 284.4 g/mol
InChI Key: UGQBWAARCFJMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine typically involves the condensation of cyclopentadienyl-derived γ-diketones with arylhydrazines. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or activating specific pathways. Detailed studies are required to fully elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

3-methyl-1,4-diphenylcyclopenta[d]pyridazine

InChI

InChI=1S/C20H16N2/c1-22-20(16-11-6-3-7-12-16)18-14-8-13-17(18)19(21-22)15-9-4-2-5-10-15/h2-14H,1H3

InChI Key

UGQBWAARCFJMKR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC=C2C(=N1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.